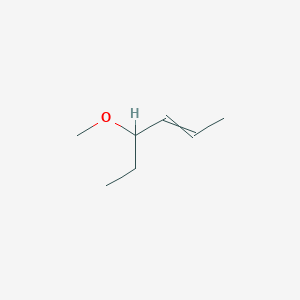

2-Hexene, 4-methoxy-

Description

Contextual Significance in Contemporary Organic Synthesis and Chemical Research

Unsaturated ethers are valuable intermediates in organic synthesis. The presence of both a carbon-carbon double bond and an ether linkage allows for a variety of chemical transformations. The double bond can undergo addition reactions, while the ether group can be involved in cleavage or rearrangement reactions, making such compounds versatile building blocks for more complex molecules.

A related compound, 4-methoxy-4-hexene-2,3-dione, was once hypothesized as the structure for a volatile compound found in arctic bramble, highlighting the potential presence of similar methoxy-alkene structures in natural products. acs.org The study of such compounds is crucial for understanding natural product biosynthesis and for the development of new synthetic methodologies.

Overview of Unsaturated Ethers and Alkene Derivatives in Advanced Chemical Literature

Unsaturated ethers and alkene derivatives are fundamental components in a wide range of chemical applications. Alkenes, hydrocarbons containing at least one carbon-carbon double bond, are highly reactive and serve as the starting material for the synthesis of numerous organic compounds, including polymers, alcohols, and alkanes. pressbooks.pub Their reactivity stems from the presence of the pi bond, which is susceptible to attack by electrophiles.

Unsaturated ethers, combining the features of alkenes and ethers, are important in various synthetic strategies. For instance, they can participate in reactions like the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. The development of synthetic methods for these compounds, such as the green synthesis of chalcones (which contain an α,β-unsaturated ketone system), demonstrates the ongoing effort to create efficient and environmentally friendly chemical processes. scitepress.org

Isomeric Considerations of 2-Hexene (B8810679), 4-methoxy-, including E/Z Isomerism and Stereochemical Implications

The structure of 2-Hexene, 4-methoxy- allows for several types of isomerism, which are critical to understanding its chemical and physical properties.

E/Z Isomerism: The presence of a double bond between the second and third carbon atoms of the hexene chain leads to geometric isomerism. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration as either E (entgegen, meaning opposite) or Z (zusammen, meaning together). pressbooks.pubyoutube.comyale.edulibretexts.orglibretexts.org To determine the configuration, the substituents on each carbon of the double bond are assigned priorities based on atomic number.

For 2-Hexene, 4-methoxy-, the substituents on C2 are a hydrogen atom and a methyl group. The methyl group has a higher priority. The substituents on C3 are a hydrogen atom and a 1-methoxypropyl group. The 1-methoxypropyl group has a higher priority.

In the (E)-isomer , the higher priority groups (the methyl group on C2 and the 1-methoxypropyl group on C3) are on opposite sides of the double bond.

In the (Z)-isomer , these higher priority groups are on the same side of the double bond.

Stereochemical Implications: The carbon atom at the 4-position is a chiral center, as it is bonded to four different groups: a hydrogen atom, an ethyl group, a methoxy (B1213986) group, and the propenyl group. This means that 2-Hexene, 4-methoxy- can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. quora.com These enantiomers are designated as (R) or (S) based on the CIP priority rules.

The combination of geometric isomerism and a chiral center means that 2-Hexene, 4-methoxy- can exist as four possible stereoisomers:

(R, E)-4-methoxy-2-hexene

(S, E)-4-methoxy-2-hexene

(R, Z)-4-methoxy-2-hexene

(S, Z)-4-methoxy-2-hexene

These stereoisomers can have different biological activities and physical properties, making their separation and characterization an important aspect of its chemistry.

Structure

3D Structure

Properties

CAS No. |

63387-26-8 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

4-methoxyhex-2-ene |

InChI |

InChI=1S/C7H14O/c1-4-6-7(5-2)8-3/h4,6-7H,5H2,1-3H3 |

InChI Key |

DOMBBEHJVXKOID-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=CC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hexene, 4 Methoxy

Established Organic Synthesis Routes

The synthesis of 2-Hexene (B8810679), 4-methoxy- can be achieved through established routes that focus on the controlled formation of either the alkene double bond or the ether linkage. These methods are foundational in organic chemistry for constructing acyclic molecules with specific functional groups.

Stereoselective Alkene Formation Strategies (e.g., Wittig Reactions, Olefin Metathesis)

The stereochemistry of the C2-C3 double bond in 2-Hexene, 4-methoxy- can be controlled through various olefination reactions. The Wittig reaction, for instance, is a powerful tool for creating carbon-carbon double bonds. To form the 2-hexene backbone, a phosphorus ylide, such as the one derived from ethyltriphenylphosphonium bromide, could react with 2-methoxybutanal. The stereochemical outcome (E- or Z-isomer) can be influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.

Another relevant strategy is olefin metathesis, a versatile reaction for the synthesis of alkenes. google.com While often used for ring-closing or cross-metathesis, a potential, though less direct, route could involve the cross-metathesis between a simpler alkene and a precursor containing the methoxy (B1213986) group at the appropriate position. For example, metathesis involving 1-pentene (B89616) could be envisioned with a suitable reaction partner. The use of 3-hexene (B12438300) is also noted in metathesis reactions, suggesting the feasibility of forming internal alkenes via this method. google.com

Regioselective Ether Synthesis Approaches (e.g., Alkoxylation of Unsaturated Precursors)

Creating the methoxy ether at the C4 position with high regioselectivity is a critical step. A primary strategy involves the alkoxylation of an unsaturated precursor, such as a hexenol or hexene derivative.

A Williamson ether synthesis approach could be employed starting from 2-hexen-4-ol. The alcohol is first deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide, which then undergoes nucleophilic substitution with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to yield 2-Hexene, 4-methoxy-.

Alternatively, the alkoxymercuration-demercuration reaction provides a reliable method for the Markovnikov addition of an alcohol to an alkene. masterorganicchemistry.com Starting with 3-hexene, treatment with mercury(II) acetate (B1210297) in methanol (B129727) would form an intermediate organomercury compound where the methoxy group has added to one of the double bond carbons. Subsequent reduction with sodium borohydride (B1222165) would remove the mercury, yielding a methoxyhexane. However, controlling the reaction to selectively produce 4-methoxy-2-hexene from a different hexene isomer like 1-hexene (B165129) would be key. Research on the ethoxylation of 1-hexene using zeolite beta catalysts has shown high selectivity for the formation of 2-ethoxyhexane, suggesting that similar catalytic approaches could favor the formation of 2-methoxyhexane (B15478497) from 1-hexene, which could then potentially be isomerized. researchgate.net More direct methods involve the methoxytelluration of 1-hexene, which proceeds with high regioselectivity to afford Markovnikov products. researchgate.net

Table 1: Comparison of Regioselective Ether Synthesis Methods

| Method | Precursor | Reagents | Key Features |

| Williamson Ether Synthesis | 2-Hexen-4-ol | 1. Base (e.g., NaH)2. Methylating agent (e.g., CH₃I) | Classic Sₙ2 reaction; requires alcohol precursor. |

| Alkoxymercuration-Demercuration | 3-Hexene | 1. Hg(OAc)₂, MeOH2. NaBH₄ | Markovnikov addition; avoids carbocation rearrangements. masterorganicchemistry.com |

| Catalytic Alkoxylation | 1-Hexene | Ethanol, Zeolite Beta Catalyst | High regioselectivity for addition at C2. researchgate.net |

Asymmetric and Diastereoselective Synthetic Pathways

Introducing chirality into the 2-Hexene, 4-methoxy- structure requires the use of asymmetric or diastereoselective methods to control the stereocenter at the C4 position.

Enantioselective Catalysis in Functionalization of Alkene Systems

Enantioselective catalysis can be applied to introduce the methoxy group or other functionalities in a way that sets the stereochemistry at C4. For example, a chiral catalyst could be used in an asymmetric hydroalkoxylation reaction. While direct asymmetric methoxylation of a diene precursor is challenging, related transformations offer insight. Asymmetric hydrogenation or epoxidation of a suitable unsaturated precursor, catalyzed by a transition metal complex with a chiral ligand, could create a chiral intermediate. researchgate.net For example, asymmetric dihydroxylation of a hexadiene precursor could be followed by selective functionalization of the diol to install the methoxy group at the desired chiral center. The Mosher ester analysis is a known method to confirm the absolute configurations of such diol products. nih.gov

Diastereocontrol in Substituent Introduction and Chain Extension

Diastereocontrol is often achieved by using a chiral auxiliary or a substrate with pre-existing stereocenters. For instance, a chiral sulfinyl imine could be used to direct the addition of a nucleophile, establishing a stereocenter with high diastereoselectivity. scispace.comlibguides.com A synthetic sequence could involve the diastereoselective addition of an organometallic reagent to a chiral N-tert-butanesulfinyl aldimine to construct the carbon skeleton and set the stereochemistry at C4. Subsequent steps would then form the double bond and introduce the methoxy group. The synthesis of complex natural products often relies on such diastereoselective reactions to build up stereochemically rich acyclic chains. psu.edu

Table 2: Chiral Synthesis Strategies

| Strategy | Approach | Example Principle | Expected Outcome |

| Enantioselective Catalysis | Asymmetric Hydroalkoxylation | Chiral transition metal catalyst with a diene | Enantiomerically enriched 4-methoxy-2-hexene |

| Diastereoselective Synthesis | Chiral Auxiliary | Addition to N-tert-butanesulfinyl imine | Diastereomerically pure intermediate for further conversion |

Emerging Synthetic Methodologies for Related Methoxylated Alkenes

Modern synthetic chemistry offers new approaches that could potentially be adapted for the synthesis of 2-Hexene, 4-methoxy-. One such area is the catalytic C–H activation/functionalization. Recent research has demonstrated the regioselective C–H alkylation of anisoles (methoxybenzenes) with olefins using cationic scandium(III) alkyl complexes. rsc.org This type of reaction, where a C-H bond is selectively functionalized, represents a highly efficient and atom-economical approach. While this specific example involves arenes, the underlying principles of metal-catalyzed C-H functionalization are being extended to a wider range of substrates, including alkanes and alkenes, and could inspire future synthetic routes to complex acyclic ethers.

Organometallic Reagent-Mediated Coupling Reactions

Organometallic reagents are fundamental tools in organic synthesis for the formation of carbon-carbon bonds, owing to their high reactivity and versatility. mt.com The synthesis of 2-Hexene, 4-methoxy- can be effectively designed using reagents such as Grignard reagents and organocuprates, which allow for the precise construction of the carbon skeleton.

Grignard Reagent Approach

A highly plausible and widely practiced method for synthesizing a molecule like 2-Hexene, 4-methoxy- involves the use of a Grignard reagent. mnstate.eduleah4sci.com This approach typically involves two key steps: the nucleophilic attack of the Grignard reagent on a carbonyl compound to form an alcohol, followed by etherification.

A potential synthetic route begins with the reaction of an ethylmagnesium halide (e.g., ethylmagnesium bromide) with an α,β-unsaturated aldehyde, such as crotonaldehyde (B89634) (but-2-enal). The Grignard reagent, a potent nucleophile, adds to the electrophilic carbonyl carbon, leading to the formation of an allylic alcohol, 4-hexen-3-ol, after an aqueous workup. leah4sci.com The subsequent step is the formation of the ether bond. The resulting alcohol can be deprotonated with a strong base, like sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, reacting with a methylating agent such as methyl iodide in a Williamson ether synthesis to yield the final product, 2-Hexene, 4-methoxy-.

| Step | Reactant 1 | Reactant 2 / Reagent | Solvent | Intermediate/Product | Reaction Type |

| 1 | Crotonaldehyde | Ethylmagnesium Bromide | Anhydrous Ether (e.g., Diethyl ether, THF) | 4-Hexen-3-ol | Grignard Reaction mnstate.edu |

| 2 | 4-Hexen-3-ol | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | THF | 2-Hexene, 4-methoxy- | Williamson Ether Synthesis |

This table outlines a proposed synthetic pathway for 2-Hexene, 4-methoxy- using a Grignard-based approach.

Organocuprate Reagents

Organocuprates, also known as Gilman reagents (R₂CuLi), are another important class of organometallic compounds. numberanalytics.com They are valued for their ability to perform conjugate additions (1,4-additions) to α,β-unsaturated carbonyl compounds. chemistrysteps.comorganicchemistrytutor.com Unlike Grignard reagents, which tend to attack the carbonyl carbon directly (1,2-addition), the softer nucleophilic nature of organocuprates favors addition to the β-carbon of the double bond. chemistrysteps.com

For a related hexene derivative, one could envision the conjugate addition of an organocuprate to an α,β-unsaturated ester. For example, the reaction of lithium dimethylcuprate with ethyl 2-hexenoate would introduce a methyl group at the β-position. While not a direct route to 2-Hexene, 4-methoxy-, this highlights the alternative reactivity that organocuprates offer in constructing carbon frameworks. dokumen.pub Organocuprates are also highly effective in Sₙ2' substitution reactions with allylic electrophiles, which could provide another potential, albeit more complex, route to alkoxy-alkenes. wikipedia.org

| Reagent Type | General Formula | Typical Precursors | Key Reactivity with Carbonyls |

| Grignard Reagent | R-MgX | Alkyl/Aryl Halide + Mg Metal leah4sci.com | Strong nucleophile and base; primarily 1,2-addition to aldehydes, ketones, and esters. mnstate.edu |

| Organocuprate (Gilman) | R₂CuLi | Organolithium + Copper(I) Halide organicchemistrytutor.comwikipedia.org | Softer nucleophile; selective for 1,4-conjugate addition to α,β-unsaturated carbonyls and substitution with acid chlorides. chemistrysteps.comorganicchemistrytutor.com |

This table provides a comparative overview of Grignard and Organocuprate reagents relevant to alkene derivative synthesis.

Sustainable and Green Chemistry Approaches in Hexene Derivative Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, guided by the principles of green chemistry. researchgate.netijnc.ir These principles advocate for the use of catalytic methods, renewable resources, safer solvents, and energy-efficient processes to minimize environmental impact. ijnc.irsu.se

Catalytic Methods and Atom Economy

The development of catalytic systems is a cornerstone of green chemistry. diva-portal.org Transition-metal catalysts based on iron, copper, and palladium are used to facilitate reactions with high efficiency and selectivity, often under mild conditions. researchgate.netnih.gov For instance, iron-catalyzed reactions are being explored for stereoselective alkene synthesis as a more sustainable alternative to traditional palladium catalysts. researchgate.net In the context of ether synthesis, lanthanide triflates have been shown to be effective and recyclable "green" catalysts for C-O bond-forming hydroalkoxylation reactions. acs.org The use of heterogeneous catalysts, such as copper nanoparticles supported on cellulose, offers significant advantages, including simplified product purification and catalyst recycling, which has been demonstrated in the synthesis of other complex molecules. nih.gov

Energy Efficiency and Alternative Solvents

Conventional synthetic methods often rely on prolonged heating, contributing to high energy consumption. Green chemistry seeks alternatives such as microwave-assisted synthesis and photocatalysis, which can dramatically reduce reaction times and energy input. researchgate.netrsc.org Photochemical approaches, using visible or solar light, have been developed for generating radicals under mild conditions for use in synthesis. rsc.org

Solvent selection is another critical aspect of sustainable synthesis. Many traditional organic solvents are volatile and toxic. Research into greener solvents has identified alternatives like cyclopentyl methyl ether (CPME), which has been successfully used as a more environmentally benign solvent for Grignard reactions compared to THF. d-nb.info In some cases, reactions can be performed in water or even under solvent-free conditions, further reducing waste and environmental hazards. researchgate.netresearchgate.net Electrosynthesis, which uses electricity to drive chemical reactions, can also be a sustainable approach, potentially eliminating the need for chemical oxidants and operating in common solvents like methanol. researchgate.net

| Green Chemistry Principle | Application in Hexene Derivative Synthesis | Example/Benefit |

| Catalysis | Use of transition-metal or heterogeneous catalysts for C-C and C-O bond formation. | Iron-catalyzed alkene synthesis researchgate.net; Recyclable heterogeneous copper catalysts. nih.gov |

| Atom Economy | Favoring addition reactions over substitution/elimination to maximize incorporation of reactants into the final product. | Grignard additions are generally atom-economical; catalytic Wittig reactions reduce high-mass waste. organic-chemistry.org |

| Safer Solvents | Replacing hazardous solvents with greener alternatives or eliminating them. | Using CPME instead of THF for Grignard reactions d-nb.info; performing reactions in water or solvent-free. researchgate.net |

| Energy Efficiency | Employing alternative energy sources to reduce reliance on conventional heating. | Microwave-assisted reactions can significantly shorten reaction times. researchgate.net |

| Renewable Feedstocks | Using starting materials derived from biomass. | Furan derivatives from biomass used in photocycloadditions to form complex structures. und.eduund.edu |

| Electrosynthesis | Using electricity to mediate redox reactions, avoiding chemical reagents. | Electrochemical dimethoxylation of olefins provides a route to add two methoxy groups across a double bond. researchgate.net |

This table summarizes key green chemistry principles and their potential application in the synthesis of hexene derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Hexene (B8810679), 4-methoxy-, a multi-faceted NMR approach, encompassing one-dimensional (¹H and ¹³C) and two-dimensional techniques, is essential for its complete characterization.

Proton (¹H) NMR Spectroscopic Analysis for Connectivity and Stereochemistry

Proton (¹H) NMR spectroscopy is the first line of inquiry for determining the number of distinct proton environments and their neighboring relationships through spin-spin coupling. In 2-Hexene, 4-methoxy-, the ¹H NMR spectrum reveals characteristic signals for the olefinic, methoxy (B1213986), and aliphatic protons.

The chemical shifts (δ) of the protons are influenced by their local electronic environment. The olefinic protons (H-2 and H-3) are expected to resonate in the downfield region (typically δ 5.0-6.5 ppm) due to the deshielding effect of the carbon-carbon double bond. The precise chemical shifts and the magnitude of the coupling constant (JH2-H3) between them are critical for establishing the stereochemistry of the double bond. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is anticipated, whereas the (Z)-isomer would exhibit a smaller coupling constant (typically 6-12 Hz).

The proton at the stereocenter (H-4), being attached to an oxygen-bearing carbon, will also be shifted downfield. Its multiplicity will be determined by the number of adjacent protons on C-3 and C-5. The methoxy group protons (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.2-3.6 ppm. The ethyl group protons (H-5 and H-6) will present as a quartet and a triplet, respectively, with their coupling providing clear evidence of their connectivity.

Table 1: Predicted ¹H NMR Data for (E)-2-Hexene, 4-methoxy-

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~1.7 | Doublet | ~6-7 |

| H-2 | ~5.4-5.6 | Doublet of Quartets | JH2-H3 ≈ 15, JH2-H1 ≈ 6-7 |

| H-3 | ~5.6-5.8 | Doublet of Doublets | JH3-H2 ≈ 15, JH3-H4 ≈ 6-7 |

| H-4 | ~3.5-3.7 | Multiplet | - |

| H-5 | ~1.5-1.7 | Multiplet | - |

| H-6 | ~0.9 | Triplet | ~7 |

| -OCH₃ | ~3.3 | Singlet | - |

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Identification

Carbon-13 (¹³C) NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. The spectrum of 2-Hexene, 4-methoxy- is expected to show seven distinct signals, corresponding to each carbon atom in the molecule.

The olefinic carbons (C-2 and C-3) will resonate in the downfield region of the aliphatic carbon spectrum (typically δ 120-140 ppm). The carbon atom bonded to the electronegative oxygen of the methoxy group (C-4) will also be significantly deshielded (typically δ 70-85 ppm). The methoxy carbon (-OCH₃) will appear at around δ 55-60 ppm. The remaining aliphatic carbons (C-1, C-5, and C-6) will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Hexene, 4-methoxy-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~18 |

| C-2 | ~125-135 |

| C-3 | ~125-135 |

| C-4 | ~75-85 |

| C-5 | ~25-35 |

| C-6 | ~10-15 |

| -OCH₃ | ~56 |

Two-Dimensional NMR Techniques for Elucidating Complex Structural and Stereochemical Relationships

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and elucidating complex structural features.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum of 2-Hexene, 4-methoxy- would confirm the connectivity between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 with H-5, and H-5 with H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For instance, HMBC would show a correlation between the methoxy protons and C-4, providing crucial evidence for the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining stereochemistry by identifying protons that are close in space. For 2-Hexene, 4-methoxy-, NOESY can provide through-space correlations that help to confirm the (E) or (Z) configuration of the double bond and the relative stereochemistry at C-4.

Advanced NMR Methods for Conformational Analysis and Dynamic Processes

The flexibility of the alkyl chain in 2-Hexene, 4-methoxy- means that it can exist in various conformations. Advanced NMR methods can provide insights into these dynamic processes. Temperature-dependent NMR studies can reveal information about the energy barriers between different conformers. Furthermore, techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) can be employed to distinguish between NOE and chemical exchange effects, providing a more detailed understanding of the molecule's conformational preferences and dynamics in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes

The FT-IR spectrum of 2-Hexene, 4-methoxy- will exhibit characteristic absorption bands that confirm the presence of its key functional groups.

C-H Stretching: The spectrum will show absorptions for sp³ C-H stretching (from the methyl and methylene (B1212753) groups) typically in the 2850-3000 cm⁻¹ region. The sp² C-H stretching of the alkene protons will appear at slightly higher wavenumbers, usually above 3000 cm⁻¹.

C=C Stretching: A key absorption for the alkene functional group will be the C=C stretching vibration, which is expected in the 1640-1680 cm⁻¹ region. The intensity of this peak can be variable.

C-O Stretching: The strong absorption band corresponding to the C-O stretching of the ether linkage is a prominent feature and is typically found in the 1050-1150 cm⁻¹ range.

C-H Bending: The out-of-plane C-H bending vibrations for the alkene are also diagnostic of the substitution pattern. For a trans-disubstituted alkene ((E)-isomer), a strong band is expected around 960-975 cm⁻¹. A cis-disubstituted alkene ((Z)-isomer) would show a characteristic band around 675-730 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for 2-Hexene, 4-methoxy-

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (sp²) | Alkene | 3010-3095 |

| C-H Stretch (sp³) | Alkyl | 2850-2960 |

| C=C Stretch | Alkene | 1640-1680 |

| C-O Stretch | Ether | 1050-1150 |

| C-H Bend (out-of-plane) | Alkene (E-isomer) | 960-975 |

| C-H Bend (out-of-plane) | Alkene (Z-isomer) | 675-730 |

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy would be employed to probe the vibrational modes of "2-Hexene, 4-methoxy-". Key vibrational bands would be expected for the C=C double bond of the hexene backbone, the C-O-C stretching of the methoxy group, and various C-H stretching and bending modes of the alkyl chain and the methoxy methyl group. The polarization of the scattered light would help in assigning the symmetry of these vibrational modes. ucl.ac.uk For a molecule like "2-Hexene, 4-methoxy-", which lacks significant symmetry, most vibrational modes would be expected to be Raman active.

Theoretical Vibrational Assignments and Spectral Simulation Studies

To complement experimental Raman data, theoretical calculations, likely using Density Functional Theory (DFT), would be performed. libretexts.org By modeling the molecule, its vibrational frequencies and intensities could be predicted. This theoretical spectrum would then be compared with the experimental spectrum to provide a more confident assignment of the observed vibrational bands to specific molecular motions. Such studies are crucial for a detailed understanding of the molecule's dynamics.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of "2-Hexene, 4-methoxy-" with high precision. uky.edunih.gov This accurate mass measurement allows for the unambiguous determination of its elemental formula (C7H14O), distinguishing it from any other compounds with the same nominal mass.

The fragmentation pattern in the mass spectrum provides a roadmap to the molecule's structure. umich.eduresearchgate.net For "2-Hexene, 4-methoxy-", characteristic fragmentation pathways would be expected. These could include the loss of a methyl radical (•CH3) from the methoxy group, cleavage adjacent to the ether oxygen, or fragmentation of the hexene chain. Analyzing these fragments helps to piece together the connectivity of the molecule. researchgate.net

GC-MS would be the method of choice to assess the purity of a "2-Hexene, 4-methoxy-" sample. fiveable.mewikipedia.org The gas chromatograph would separate the target compound from any impurities or isomers. The mass spectrometer would then provide a mass spectrum for each separated component, confirming the identity of the main peak as "2-Hexene, 4-methoxy-" and helping to identify any other substances present in the sample.

X-ray Diffraction (XRD) for Single Crystal Structural Determination (Applicable for Crystalline Derivatives)

If "2-Hexene, 4-methoxy-" or a suitable crystalline derivative could be synthesized and grown into a single crystal, X-ray diffraction would provide the ultimate structural confirmation. rsc.org This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and stereochemistry. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing provides invaluable insights into the intermolecular forces that govern the self-assembly of molecules in the solid state. For 2-Hexene, 4-methoxy-, single-crystal X-ray diffraction would be the definitive method to determine its crystal structure.

A hypothetical crystal structure of (4R, 2E)-4-methoxyhex-2-ene could be envisioned to crystallize in a common chiral space group, for instance, P212121. The crystal data that might be obtained from such an analysis is presented in Table 1.

Table 1: Hypothetical Crystal Data for (4R, 2E)-4-methoxyhex-2-ene

| Parameter | Hypothetical Value |

| Chemical Formula | C7H14O |

| Formula Weight | 114.19 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 6.543 |

| b (Å) | 8.912 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 719.8 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.052 |

Intermolecular interactions within the crystal lattice would be analyzed to understand the packing motifs. Given the structure of 2-Hexene, 4-methoxy-, it is plausible that weak C-H···O hydrogen bonds and van der Waals forces would be the primary interactions dictating the crystal packing. Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts. A hypothetical summary of the contributions of different intermolecular contacts to the Hirshfeld surface is provided in Table 2.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of 2-Hexene, 4-methoxy-

| Contact Type | Contribution (%) |

| H···H | 75.2 |

| O···H | 22.5 |

| C···H | 2.3 |

This hypothetical data suggests that the crystal packing would be dominated by non-specific hydrogen-hydrogen contacts, with a significant contribution from hydrogen bonds involving the methoxy oxygen atom.

Determination of Absolute Stereochemistry

The determination of the absolute stereochemistry of the chiral center at C4 is critical. While X-ray crystallography with anomalous dispersion is the gold standard for determining absolute configuration, this requires the presence of a heavy atom, which is absent in 2-Hexene, 4-methoxy-. Therefore, alternative methods would be necessary.

One powerful technique is Vibrational Circular Dichroism (VCD) spectroscopy. By comparing the experimental VCD spectrum of an enantiomerically enriched sample with the spectrum predicted by density functional theory (DFT) calculations for a known configuration (e.g., the R-enantiomer), the absolute stereochemistry can be unambiguously assigned. americanlaboratory.comnih.gov A positive correlation between the experimental and calculated spectra would confirm the assumed configuration, while a negative correlation would indicate the opposite enantiomer.

Another approach involves the synthesis of a derivative containing a heavy atom, which would then be suitable for X-ray crystallography with anomalous dispersion. For example, derivatization of the double bond with bromine could yield a dibromo-derivative, allowing for a definitive assignment of the stereocenter at C4.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination

Electronic Circular Dichroism (ECD) spectroscopy is a sensitive technique for the analysis of chiral molecules, particularly those containing chromophores that absorb in the UV-visible region. encyclopedia.pubnih.gov The double bond in 2-Hexene, 4-methoxy- acts as a chromophore, making ECD a suitable method for its chiroptical analysis.

The ECD spectra of the two enantiomers of a chiral compound are mirror images of each other, and the magnitude of the CD signal is directly proportional to the enantiomeric excess (e.e.) of the sample. nih.gov This relationship allows for the quantitative determination of the enantiomeric purity.

A calibration curve can be constructed by plotting the intensity of a specific Cotton effect (a positive or negative band in the ECD spectrum) against the known e.e. of a series of standards. The e.e. of an unknown sample can then be determined from its measured CD signal using this calibration curve. A hypothetical dataset for the determination of e.e. of 2-Hexene, 4-methoxy- is presented in Table 3.

Table 3: Hypothetical Data for Enantiomeric Excess Determination using ECD

| Enantiomeric Excess (%) | Molar Ellipticity (deg·cm²/dmol) at λmax |

| 100 | +12.5 |

| 80 | +10.0 |

| 60 | +7.5 |

| 40 | +5.0 |

| 20 | +2.5 |

| 0 | 0.0 |

| -20 | -2.5 |

| -40 | -5.0 |

| -60 | -7.5 |

| -80 | -10.0 |

| -100 | -12.5 |

This linear relationship provides a rapid and accurate method for assessing the enantiomeric purity of 2-Hexene, 4-methoxy-.

While specific experimental data for 2-Hexene, 4-methoxy- is not currently available, this article has outlined the key advanced spectroscopic and crystallographic techniques that would be essential for its complete structural elucidation. Through a combination of single-crystal X-ray diffraction, VCD spectroscopy, and ECD analysis, a comprehensive understanding of its crystal packing, absolute stereochemistry, and enantiomeric purity could be achieved. Such detailed characterization is a prerequisite for any further investigation into the properties and potential applications of this chiral compound.

Mechanistic Investigations of 2 Hexene, 4 Methoxy Reactivity

Electrophilic Addition Reactions Across the Alkene Moiety

Electrophilic addition reactions are characteristic of alkenes, where the electron-rich double bond acts as a nucleophile, attacking an electrophilic species. scribd.comaakash.ac.in The presence of the methoxy (B1213986) group at the 4-position of 2-Hexene (B8810679), 4-methoxy- introduces electronic asymmetry, influencing the regioselectivity of these additions.

Halogenation and Hydrohalogenation Mechanisms

The addition of halogens (halogenation) and hydrogen halides (hydrohalogenation) to alkenes are fundamental electrophilic addition reactions. wikipedia.orglibretexts.org In the case of 2-Hexene, 4-methoxy-, the mechanism of these reactions is dictated by the stability of the carbocation intermediate formed upon the initial electrophilic attack.

During hydrohalogenation, the proton from the hydrogen halide (HX) adds to the double bond, forming a carbocation. khanacademy.orglibretexts.org According to Markovnikov's rule, the hydrogen atom will preferentially add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more substituted and, therefore, more stable carbocation. wikipedia.orgmasterorganicchemistry.com For 2-Hexene, 4-methoxy-, protonation can occur at either C2 or C3. Protonation at C3 would lead to a secondary carbocation at C2, while protonation at C2 would result in a secondary carbocation at C3, which is also influenced by the electron-donating methoxy group at C4. The subsequent attack of the halide ion (X⁻) on the carbocation intermediate yields the final product. khanacademy.orglibretexts.org The reaction generally proceeds without a strong stereochemical preference, leading to a mixture of syn and anti addition products. masterorganicchemistry.com

In halogenation, a halogen molecule (X₂) is polarized as it approaches the electron-rich alkene. The alkene attacks the electrophilic end of the halogen molecule, forming a cyclic halonium ion intermediate. youtube.commasterorganicchemistry.com The second halide ion then attacks this intermediate from the side opposite to the bridging halogen, resulting in anti-addition of the two halogen atoms across the double bond. youtube.commasterorganicchemistry.com The attack of the nucleophile occurs preferentially at the more substituted carbon of the halonium ion. youtube.com

Table 1: Regiochemical and Stereochemical Outcomes of Halogenation and Hydrohalogenation

| Reaction | Reagents | Intermediate | Regioselectivity | Stereoselectivity |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Carbocation | Markovnikov addition wikipedia.orgmasterorganicchemistry.com | Mixture of syn and anti addition masterorganicchemistry.com |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Halonium ion | Attack at more substituted carbon | Anti-addition youtube.commasterorganicchemistry.com |

Hydration and Oxymercuration-Demercuration Pathways

The addition of water across the double bond of an alkene, known as hydration, can be achieved through different methods, each with distinct mechanistic pathways and outcomes. doubtnut.comchegg.com

Acid-catalyzed hydration involves the protonation of the alkene to form a carbocation intermediate, followed by the attack of a water molecule. nptel.ac.in This method follows Markovnikov's rule, but is often plagued by the possibility of carbocation rearrangements, which can lead to a mixture of products. libretexts.org

Table 2: Comparison of Hydration Methods

| Method | Reagents | Intermediate | Regioselectivity | Stereochemistry | Rearrangements |

| Acid-Catalyzed Hydration | H₂O, H⁺ catalyst | Carbocation | Markovnikov | Mixture of syn and anti | Possible libretexts.org |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Mercurinium ion | Markovnikov masterorganicchemistry.comdoubtnut.com | Mixture of syn and anti wikipedia.org | Not observed wikipedia.org |

Hydroboration-Oxidation: Regioselectivity and Stereospecificity

Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.commasterorganicchemistry.com This two-step process involves the addition of borane (B79455) (BH₃) across the double bond, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. masterorganicchemistry.comlibretexts.org

For 2-Hexene, 4-methoxy-, the boron would preferentially add to the C2 position, leading to the formation of the alcohol at the C3 position after oxidation, an apparent anti-Markovnikov product.

Table 3: Key Features of Hydroboration-Oxidation

| Feature | Description |

| Reagents | 1. BH₃-THF 2. H₂O₂, NaOH |

| Regioselectivity | Anti-Markovnikov addition (OH on less substituted carbon) masterorganicchemistry.com |

| Stereospecificity | Syn-addition of H and OH masterorganicchemistry.commasterorganicchemistry.com |

| Intermediate | Organoborane libretexts.org |

| Rearrangements | Not observed |

Oxidation Reactions and Pathways

The carbon-carbon double bond in 2-Hexene, 4-methoxy- is also susceptible to oxidation, leading to the formation of epoxides or diols. The stereochemical outcome of these reactions is highly dependent on the reagent used.

Epoxidation: Stereospecificity and Reaction Mechanisms (e.g., Peroxyacid-mediated)

Epoxidation is the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxacyclopropane). libretexts.org This reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org The reaction proceeds through a concerted mechanism where the oxygen atom from the peroxyacid is transferred to the alkene in a single step. libretexts.org The transfer of the oxygen atom occurs to the same face of the double bond, resulting in a syn-addition. libretexts.org

For 2-Hexene, 4-methoxy-, treatment with a peroxyacid will yield the corresponding epoxide, with the stereochemistry of the substituents on the double bond preserved.

Dihydroxylation: Syn and Anti-Hydroxylation Processes (e.g., OsO₄, KMnO₄)

Dihydroxylation is the process of adding two hydroxyl groups to an alkene, forming a diol (also known as a glycol). This can be achieved through either syn- or anti-addition, depending on the reagents employed. libretexts.org

Syn-dihydroxylation is achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com Both reagents react with the alkene in a concerted manner to form a cyclic intermediate (an osmate ester for OsO₄ and a manganate (B1198562) ester for KMnO₄). libretexts.orgyoutube.com Subsequent cleavage of this intermediate, typically with a reducing agent like sodium bisulfite (NaHSO₃) for the osmate ester or by the reaction conditions for the manganate ester, yields the syn-diol, where both hydroxyl groups are on the same side of the original double bond. libretexts.orglibretexts.org

Anti-dihydroxylation can be accomplished in a two-step process involving epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide. libretexts.org The nucleophilic attack of water on the protonated epoxide (in acidic conditions) or on the epoxide itself (in basic conditions) occurs from the side opposite to the epoxide oxygen, resulting in the formation of an anti-diol. libretexts.org

Table 4: Dihydroxylation Methods and Stereochemical Outcomes

| Method | Reagents | Intermediate | Stereochemistry |

| Syn-Dihydroxylation | 1. OsO₄, pyridine (B92270) 2. NaHSO₃, H₂O | Cyclic osmate ester | Syn-addition libretexts.orgmasterorganicchemistry.com |

| Cold, dilute KMnO₄, NaOH | Cyclic manganate ester | Syn-addition youtube.com | |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Epoxide | Anti-addition libretexts.org |

Oxidative Cleavage: Ozonolysis and Permanganate Oxidation Mechanisms

The double bond in 2-Hexene, 4-methoxy- is susceptible to oxidative cleavage by strong oxidizing agents like ozone and potassium permanganate. These reactions proceed through distinct mechanisms, leading to the formation of smaller carbonyl-containing fragments.

Ozonolysis: The reaction of 2-Hexene, 4-methoxy- with ozone follows the Criegee mechanism. nih.gov Initially, ozone adds across the double bond to form an unstable primary ozonide (molozonide). nih.govacs.org This intermediate rapidly rearranges to a more stable secondary ozonide. nih.govacs.org Subsequent workup of the ozonide determines the final products. Reductive workup, typically with dimethyl sulfide (B99878) or zinc, cleaves the ozonide to yield aldehydes or ketones. In the case of 2-Hexene, 4-methoxy-, ozonolysis would break the C2-C3 double bond, yielding two smaller molecules. The specific products would be acetaldehyde (B116499) and 2-methoxybutanal.

The ozonolysis of unsaturated ethers like 2-Hexene, 4-methoxy- can be influenced by the presence of the methoxy group. Studies on similar compounds, such as 2-methoxypropene, show that the reaction proceeds via the Criegee mechanism, with the methoxy group influencing the decomposition pathways of the primary ozonide. mdpi.com

Permanganate Oxidation: The oxidation of 2-Hexene, 4-methoxy- with potassium permanganate (KMnO₄) also results in the cleavage of the carbon-carbon double bond. The reaction outcome is highly dependent on the reaction conditions, such as temperature and the concentration of the permanganate solution. Under warm, concentrated conditions, potassium permanganate, a powerful oxidizing agent, will cleave the double bond of an alkene. vedantu.comlibretexts.org This process typically leads to the formation of carboxylic acids and/or ketones. vedantu.com For 2-Hexene, 4-methoxy-, the oxidation would break the double bond between the second and third carbons. This would lead to the formation of acetic acid from the C1-C2 fragment and 2-methoxybutanoic acid from the C3-C6 fragment, assuming complete oxidation. The reaction initially forms a diol intermediate, which is then further oxidized to cleave the C-C bond. vedantu.com

| Oxidative Agent | Initial Intermediate | Final Products (Illustrative) |

| Ozone (O₃) followed by reductive workup | Primary Ozonide (Molozonide) -> Secondary Ozonide | Acetaldehyde and 2-Methoxybutanal |

| Potassium Permanganate (KMnO₄), warm, concentrated | Diol Intermediate | Acetic Acid and 2-Methoxybutanoic Acid |

Hydrogenation and Dehydrogenation Reactions

The addition of hydrogen across the double bond of 2-Hexene, 4-methoxy- is a thermodynamically favorable process that converts the unsaturated ether into 4-methoxyhexane. libretexts.org This reaction, however, requires a catalyst to proceed at a reasonable rate. libretexts.org

Mechanism: Catalytic hydrogenation typically involves the use of heterogeneous catalysts such as palladium on carbon (Pd-C), platinum oxide (PtO₂), or Raney nickel. libretexts.orgdrhazhan.com The reaction mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. libretexts.org Hydrogen atoms add to the same face of the double bond, a process known as syn-addition. libretexts.org This stereospecificity arises from the spatial arrangement of the reactants on the catalyst surface. libretexts.org

Stereochemical Outcomes: For an achiral alkene like 2-Hexene, 4-methoxy-, hydrogenation does not create a new stereocenter if the starting material is a single E/Z isomer and no new chiral centers are formed. However, if the starting material were chiral, the syn-addition would lead to specific stereoisomers. The stereochemistry of the starting alkene is preserved in the product. masterorganicchemistry.com For example, the hydrogenation of a cis-alkene results in a cis-substituted cycloalkane if the alkene is part of a ring. masterorganicchemistry.com In the case of acyclic alkenes like 2-Hexene, 4-methoxy-, the resulting 4-methoxyhexane would be formed as a specific stereoisomer if the starting material was enantiomerically pure and the hydrogenation created a new stereocenter.

| Catalyst | Typical Conditions | Stereochemistry |

| Pd-C, PtO₂, Ra-Ni | H₂ gas, room temperature and pressure | Syn-addition |

Oxidative dehydrogenation is the reverse of hydrogenation, involving the removal of hydrogen to form a more unsaturated compound. For 2-Hexene, 4-methoxy-, this could lead to the formation of a diene.

Pathways and Catalysts: This transformation is often challenging for simple ethers and typically requires specialized catalysts and conditions. Iridium pincer complexes have shown effectiveness in the dehydrogenation of both cyclic and acyclic ethers. acs.orgresearchgate.net These reactions often use a hydrogen acceptor, such as tert-butylethylene or ethylene, to drive the equilibrium towards the dehydrogenated product. acs.org Another approach involves using metal-free catalysts, such as oxidized activated carbon, with oxygen as the terminal oxidant. nih.gov Iron-based catalysts have also been developed for the dehydrogenative α-oxidation of ethers, which proceeds through a peroxobisether intermediate. nih.govliv.ac.uk

The specific products of oxidative dehydrogenation of 2-Hexene, 4-methoxy- would depend on the catalyst and reaction conditions. Possible products could include dienes formed by the removal of two hydrogen atoms. For example, dehydrogenation could potentially lead to 4-methoxy-1,3-hexadiene or 4-methoxy-2,4-hexadiene. The role of the catalyst is crucial in activating the C-H bonds and facilitating the elimination of hydrogen.

| Catalyst System | Key Features | Potential Product Type |

| Iridium Pincer Complexes | Requires a hydrogen acceptor (e.g., ethylene) | Diene |

| Oxidized Activated Carbon | Metal-free, uses O₂ as oxidant | Diene |

| Iron Catalysts | Promotes α-oxidation via a peroxy intermediate | α-Oxygenated ether |

Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. mdpi.com It involves the reaction of a conjugated diene with a dienophile. mnstate.edu In the context of 2-Hexene, 4-methoxy-, it would act as the dienophile, reacting with a suitable diene.

Reactivity: The reactivity of 2-Hexene, 4-methoxy- as a dienophile is influenced by the electron-donating nature of the methoxy group. Electron-donating groups on the dienophile generally decrease its reactivity towards electron-rich dienes in a normal-electron-demand Diels-Alder reaction. However, it could potentially participate in an inverse-electron-demand Diels-Alder reaction with an electron-poor diene. The presence of a Lewis acid catalyst can enhance the reactivity of dienophiles. cdnsciencepub.com

Regio/Stereoselectivity: When an unsymmetrical dienophile like 2-Hexene, 4-methoxy- reacts with an unsymmetrical diene, the issue of regioselectivity arises. masterorganicchemistry.com The regiochemical outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. chemtube3d.comkhanacademy.org Generally, the "ortho" and "para" products are favored over the "meta" product. masterorganicchemistry.com The stereoselectivity of the Diels-Alder reaction is also a key feature, with the stereochemistry of the reactants being retained in the product. masterorganicchemistry.com The endo rule often predicts the major diastereomer in kinetically controlled reactions, arising from secondary orbital overlap. masterorganicchemistry.com

| Diene Type | Expected Reactivity with 2-Hexene, 4-methoxy- | Controlling Factors for Selectivity |

| Electron-rich Diene | Lower (Normal-electron-demand) | Electronic effects of substituents, steric hindrance |

| Electron-poor Diene | Higher (Inverse-electron-demand) | Frontier molecular orbital interactions |

Carbenes and carbenoids are highly reactive species that can add to alkenes to form cyclopropanes. libretexts.orgwikipedia.org

Mechanism: The reaction of a carbene with the double bond of 2-Hexene, 4-methoxy- would proceed via a concerted [2+1] cycloaddition to form a cyclopropane (B1198618) ring. libretexts.org Carbenes are typically generated in situ from precursors like diazo compounds or by the reaction of chloroform (B151607) with a strong base. libretexts.orgdicp.ac.cn A common method for cyclopropanation is the Simmons-Smith reaction, which utilizes a carbenoid, iodomethylzinc iodide (ICH₂ZnI). wikipedia.org

Stereochemical Outcomes: The addition of a carbene to an alkene is stereospecific, meaning that the stereochemistry of the alkene is preserved in the cyclopropane product. wikipedia.org For example, a cis-alkene will yield a cis-substituted cyclopropane. In the case of 2-Hexene, 4-methoxy-, the addition of a carbene like dichlorocarbene (B158193) (:CCl₂) would result in the formation of a dichlorocyclopropane derivative with the substituents on the cyclopropane ring reflecting the E/Z geometry of the starting alkene. The methoxy group may exert some directing effect on the approaching carbene, but steric factors are also significant.

| Reagent | Type of Reaction | Product |

| Dichlorocarbene (:CCl₂) | Carbene Addition | 1,1-dichloro-2-ethyl-3-(1-methoxyethyl)cyclopropane |

| Simmons-Smith Reagent (ICH₂ZnI) | Carbenoid Addition (Cyclopropanation) | 1-ethyl-2-(1-methoxyethyl)cyclopropane |

Rearrangement Reactions

Rearrangement reactions involve the intramolecular migration of atoms or groups, leading to structural isomers. For a molecule like 2-Hexene, 4-methoxy-, both pericyclic and cation-mediated rearrangements are mechanistically plausible.

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma (σ) bond migrates across a conjugated pi (π) system in an uncatalyzed, intramolecular process. numberanalytics.comoxfordsciencetrove.com The structure of 2-Hexene, 4-methoxy-, specifically being an allyl vinyl ether system (if viewed from the oxygen atom), makes it a potential candidate for a copernicus.orgcopernicus.org-sigmatropic rearrangement, commonly known as the Claisen rearrangement. oxfordsciencetrove.com

This type of reaction proceeds through a concerted mechanism involving a cyclic transition state. researchgate.net Computational studies on analogous allyl vinyl ethers, such as 3-oxa-1-hexene, indicate that these rearrangements typically proceed through a chair-like transition state, which is generally lower in energy than the boat-like alternative. researchgate.net The reaction involves the breaking of a carbon-oxygen σ-bond and the formation of a new carbon-carbon σ-bond, with a simultaneous shift of the π-electrons. Although no specific experimental data for the sigmatropic rearrangement of 2-Hexene, 4-methoxy- is available, the principles of the Claisen rearrangement provide a strong theoretical basis for its potential to rearrange into an unsaturated carbonyl compound under thermal conditions.

Under acidic conditions, 2-Hexene, 4-methoxy- can form carbocation intermediates that are susceptible to rearrangement. Protonation of the double bond or the ether oxygen can lead to the formation of a secondary carbocation. These intermediates are highly reactive species that can rearrange to form more stable carbocations. libretexts.org

The primary mechanisms for such rearrangements are the 1,2-hydride shift or the 1,2-alkyl shift, where a hydride ion (H⁻) or an alkyl group migrates to an adjacent carbocation center. libretexts.org This process results in the formation of a more stable carbocation, for example, a tertiary carbocation, if a suitable hydrogen or alkyl group is available on an adjacent carbon. libretexts.org Once the more stable carbocation is formed, it can be trapped by a nucleophile or undergo elimination to form a new product. While this represents a probable reaction pathway for 2-Hexene, 4-methoxy- in the presence of acid, specific studies documenting these rearrangements for this particular compound have not been identified.

Reactions with Atmospheric Radicals (e.g., Hydroxyl Radicals)

As a volatile organic compound (VOC), the atmospheric fate of 2-Hexene, 4-methoxy- is likely determined by its reactions with key atmospheric oxidants, primarily the hydroxyl (OH) radical. copernicus.orgnih.gov The presence of a double bond and an ether functional group influences its reactivity. ontosight.ai

The reaction of OH radicals with unsaturated VOCs is typically initiated by the electrophilic addition of the radical to the carbon-carbon double bond. copernicus.org This is generally a rapid process. While kinetic data for 2-Hexene, 4-methoxy- is not available, studies on structurally similar compounds, such as other unsaturated ethers and hexenols, provide insight into its expected atmospheric lifetime. The presence of an alkoxy group can increase the rate constant for OH addition compared to the corresponding alkene. mdpi.com

The table below presents OH radical reaction rate coefficients for several analogous compounds, suggesting that the rate constant for 2-Hexene, 4-methoxy- is likely to be in a similar range.

| Compound | Rate Coefficient (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

| (E)-4-methoxy-3-buten-2-one | (1.41 ± 0.11) x 10⁻¹⁰ | copernicus.orgresearchgate.net |

| (Z)-2-hexen-1-ol | (8.53 ± 1.36) x 10⁻¹¹ | researchgate.net |

| (E)-2-hexen-1-ol | (8.08 ± 1.33) x 10⁻¹¹ | researchgate.net |

| (Z)-4-hexen-1-ol | (7.86 ± 1.30) x 10⁻¹¹ | researchgate.net |

This table displays data for analogous compounds to provide an estimate of the expected reactivity of 2-Hexene, 4-methoxy-.

The atmospheric degradation of 2-Hexene, 4-methoxy- initiated by OH radicals is expected to follow a complex mechanism involving multiple steps. The primary pathway is the addition of the OH radical to one of the carbons in the C=C double bond, forming a β-hydroxyalkyl radical. acs.org

In the presence of atmospheric oxygen (O₂), this radical adduct rapidly forms a β-hydroxyalkyl peroxy radical (RO₂). The subsequent fate of this peroxy radical depends on the atmospheric conditions, particularly the concentration of nitrogen oxides (NOx). In NOx-rich environments, the RO₂ radical can react with nitric oxide (NO) to form a β-hydroxyalkoxy radical (RO). This alkoxy radical is a key intermediate that can undergo decomposition (via C-C bond scission) or isomerization, leading to the formation of a variety of smaller, oxygenated products such as aldehydes, ketones, and other ethers. copernicus.orgresearchgate.net For example, studies on the degradation of (E)-4-methoxy-3-buten-2-one identified methyl formate (B1220265) and methyl glyoxal (B1671930) as major products. copernicus.orgresearchgate.net While H-atom abstraction from the C-H bonds is a possible minor channel, OH addition to the double bond is the dominant atmospheric loss process for most unsaturated compounds. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Hexene, 4 Methoxy

Quantum Chemical Methods for Geometric and Vibrational Properties

Density Functional Theory (DFT) for Optimized Geometries and Energetic Calculations:Similarly, there is a lack of published studies employing DFT methods to determine the optimized structural parameters (bond lengths, bond angles) and energetic properties of 2-Hexene (B8810679), 4-methoxy-.

While computational studies on related or analogous chemical structures exist, the strict focus on 2-Hexene, 4-methoxy- as per the user's request precludes the inclusion of such data, as it would not be scientifically accurate or directly relevant to the specified compound. Future computational research may address this knowledge gap, providing the detailed theoretical insights currently unavailable.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

In the realm of computational chemistry, vibrational frequency calculations are a fundamental tool for characterizing a molecule's stationary points on its potential energy surface. These calculations predict the frequencies of the fundamental vibrational modes of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. The process typically involves geometry optimization of the molecule to find its lowest energy conformation, followed by the calculation of the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes.

For a definitive analysis, these computationally predicted frequencies would be compared with experimental IR and Raman spectra. A close agreement between the theoretical and experimental spectra would provide strong evidence for the accuracy of the computed molecular structure and the chosen level of theory and basis set. However, no such comparative studies specifically for 2-Hexene, 4-methoxy- have been found in the surveyed literature.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers powerful methods to explore the mechanisms of chemical reactions, providing insights into the transformation of reactants to products. This is achieved by mapping out the potential energy surface of the reaction.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of elucidating a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction pathway. Various computational algorithms are employed to locate this first-order saddle point. Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis involves following the potential energy surface downhill from the transition state in both the forward and reverse directions, thus confirming that the located TS indeed connects the desired reactants and products. No specific transition state or IRC analyses for reactions involving 2-Hexene, 4-methoxy- are documented in the available research.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of a molecule and the influence of its environment, such as a solvent.

For 2-Hexene, 4-methoxy-, MD simulations could be used to explore its various possible conformations by observing the rotation around its single bonds. This would help in identifying the most stable conformers and the energy barriers between them. Furthermore, by including solvent molecules in the simulation, one could study how the solvent affects the conformational preferences and dynamics of the molecule. Despite the utility of this method, no MD simulation studies focused on the conformational analysis or solvent effects of 2-Hexene, 4-methoxy- are available.

Stereochemical Prediction and Chiral Discrimination through Computational Modeling

Computational modeling can be a powerful tool for predicting the stereochemical outcome of a reaction. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored. This is particularly relevant for a molecule like 2-Hexene, 4-methoxy-, which has a stereocenter at the C4 position and can exist as different stereoisomers.

Computational methods can also be used to model the interaction of chiral molecules with other chiral entities, such as a chiral catalyst or a biological receptor, a process known as chiral discrimination. This can help in understanding the basis of enantioselectivity. However, the application of these computational techniques to predict the stereochemistry or model the chiral discrimination of 2-Hexene, 4-methoxy- has not been reported in the scientific literature.

Kinetic Studies and Reaction Rate Analysis

Determination of Rate Laws and Reaction Orders

The rate law for a reaction involving 2-Hexene (B8810679), 4-methoxy-, is determined experimentally and expresses the relationship between the rate of reaction and the concentration of reactants. For instance, in reactions such as additions or eliminations, the rate law is often found to be second order, indicating that the reaction is first order with respect to 2-Hexene, 4-methoxy- and first order with respect to the other reactant. libretexts.org This is characteristic of a bimolecular mechanism where both species are involved in the rate-determining step. libretexts.org

Kinetic studies are essential for elucidating reaction mechanisms. illinois.edu For example, in the context of cycloaddition reactions, the rate law can help distinguish between a concerted or stepwise mechanism. A second-order rate law would be consistent with a bimolecular process. libretexts.org

Calculation of Activation Parameters: Enthalpy, Entropy, and Gibbs Free Energy of Activation

The activation parameters—enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—are critical for understanding the energy profile of a reaction. These parameters are typically determined by studying the temperature dependence of the reaction rate constant, often through an Arrhenius plot. acs.orgresearchgate.net

Enthalpy of Activation (ΔH‡): This parameter represents the difference in enthalpy between the transition state and the reactants. A lower ΔH‡ indicates a lower energy barrier for the reaction. For example, in some reactions, ΔH‡ values can range from being slightly negative to positive, indicating varying degrees of bond breaking and forming in the transition state. acs.org

Entropy of Activation (ΔS‡): This parameter reflects the change in disorder when the reactants form the transition state. A negative ΔS‡ suggests a more ordered transition state compared to the reactants, which is common in bimolecular reactions where two molecules combine to form a single activated complex. acs.orgkpfu.ru Conversely, a positive ΔS‡ would indicate a more disordered transition state.

The following table provides a hypothetical example of activation parameters that could be determined for a reaction of 2-Hexene, 4-methoxy-.

| Parameter | Value | Units |

|---|---|---|

| Enthalpy of Activation (ΔH‡) | 50 | kJ/mol |

| Entropy of Activation (ΔS‡) | -80 | J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) at 298 K | 73.84 | kJ/mol |

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for understanding the structure of the transition state. illinois.eduwikipedia.org It involves replacing an atom in a reactant with one of its heavier isotopes and measuring the effect on the reaction rate. wikipedia.org

Primary KIE: A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. numberanalytics.com For example, if a C-H bond at a specific position in 2-Hexene, 4-methoxy- is cleaved during the slowest step, replacing the hydrogen with deuterium (B1214612) (D) would result in a significant decrease in the reaction rate (kH/kD > 1).

Secondary KIE: A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs and provide information about changes in hybridization or the steric environment around the isotopic label in the transition state. illinois.edu

The magnitude of the KIE can provide detailed information about the transition state. nih.gov For instance, in elimination reactions, the size of the deuterium KIE can indicate the degree of C-H bond cleavage in the transition state.

Influence of Solvent Effects on Reaction Rates and Mechanism

The choice of solvent can have a profound impact on the rate and mechanism of a reaction involving 2-Hexene, 4-methoxy-. researchgate.netiupac.org Solvents can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the activation energy. researchgate.net

Polar vs. Nonpolar Solvents:

Polar Solvents: Polar solvents, particularly protic solvents capable of hydrogen bonding, can significantly affect reactions involving charged or polar transition states. For reactions where the transition state is more polar than the reactants, polar solvents can lower the activation energy and accelerate the rate. researchgate.netchemrxiv.org

Nonpolar Solvents: In contrast, nonpolar solvents are often used for reactions involving nonpolar reactants and transition states. In some cases, a reaction may proceed faster in a nonpolar solvent if the reactants are less solvated than the transition state. chemrxiv.org

The effect of the solvent can be dissected into initial-state and transition-state contributions to gain a more detailed understanding of the solvent's role. iupac.org The rate of a reaction can vary by orders of magnitude depending on the solvent. chemrxiv.org

Temperature and Pressure Dependence of Reaction Rates

Temperature Dependence: The rate of most chemical reactions increases with temperature. This relationship is described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). nist.gov By measuring the rate constant at different temperatures, it is possible to determine these Arrhenius parameters. acs.orgresearchgate.net In some complex reactions, such as polymerization, the dependence of the rate on temperature can be anomalous, with the rate decreasing as the temperature increases under certain conditions. nih.gov

Pressure Dependence: For reactions in the gas phase or in solution, pressure can also influence the reaction rate, particularly for reactions that involve a change in the number of moles of gas or a significant volume change in the transition state. kpfu.ru For unimolecular reactions in the gas phase, the rate constant can be pressure-dependent, especially at low pressures. researchgate.netnist.gov High-pressure studies can provide information about the volume of activation (ΔV‡), which is the change in volume when the reactants form the transition state. A negative activation volume suggests that the transition state is more compact than the reactants, which is typical for associative or cycloaddition reactions. kpfu.ru

The following interactive table illustrates how the rate constant of a hypothetical reaction of 2-Hexene, 4-methoxy- might change with temperature.

| Temperature (K) | Rate Constant (k) (s⁻¹) |

|---|---|

| 298 | 0.01 |

| 308 | 0.025 |

| 318 | 0.06 |

| 328 | 0.14 |

Catalysis and Catalytic Transformations Involving 2 Hexene, 4 Methoxy

Biocatalysis for Enantioselective TransformationsNo published research could be located describing the use of biocatalysts, such as enzymes, for any enantioselective transformation of 2-Hexene (B8810679), 4-methoxy-.ucl.ac.ukucl.ac.ukmdpi.com

Based on a comprehensive review of available scientific literature, there is no specific information regarding "," particularly concerning "Mechanistic Insights into Catalyst Turnover and Selectivity."

Searches for mechanistic studies, catalyst turnover data, and selectivity in reactions for the precise compound "2-Hexene, 4-methoxy-" did not yield relevant results. The scientific literature extensively covers catalytic processes for related, but structurally distinct, compounds such as 1-hexene (B165129), 2-hexene, and various other alkene derivatives. For instance, detailed mechanistic insights are available for the hydrogenation, hydroformylation, and oligomerization of unsubstituted hexenes. wiley-vch.deacs.orgifpenergiesnouvelles.frnih.govacs.org

Research has been conducted on the cross-metathesis of 1-hexene with (E)-anethole, which produces (E)-1-(4-methoxyphenyl)-1-hexene, a compound with some structural similarities. researchgate.net This research provides data on turnover frequencies using a Grubbs 2nd generation catalyst. However, the difference in the substituent (a methoxyphenyl group at the C1 position versus a methoxy (B1213986) group at the C4 position) and the location of the double bond means these findings cannot be directly extrapolated to "2-Hexene, 4-methoxy-".

Due to the strict requirement to focus solely on "2-Hexene, 4-methoxy-," and the absence of specific data for this compound in the searched literature, the requested article section cannot be generated with scientific accuracy.

Structure Reactivity Relationships and Derivatives of 2 Hexene, 4 Methoxy

Synthesis and Characterization of Stereoisomers (E/Z) and Positional Isomers

The synthesis of specific isomers of methoxyhexene requires strategic approaches to control the geometry of the double bond and the position of the methoxy (B1213986) substituent.

Stereoisomers (E/Z) of 4-methoxy-2-hexene: The synthesis of (E)- and (Z)-4-methoxy-2-hexene can be accomplished through methods like the Wittig reaction or by the dehydration of a corresponding alcohol, such as 4-methoxyhexan-2-ol. The dehydration of 3,4-diethylhexan-3-ol, for instance, is known to yield a mixture of Z and E isomers of 3,4-diethylhexene-2, which can be separated by preparative gas-liquid chromatography (GLC). researchgate.net A similar strategy could be applied to synthesize the target isomers of 4-methoxy-2-hexene. The stereochemical outcome of such reactions is often influenced by the reaction conditions and the steric and electronic nature of the substituents. nih.gov

Positional Isomers: Positional isomers, where the double bond or methoxy group are at different locations on the hexenyl chain, are typically synthesized via distinct pathways. For example, (Z)-1-methoxyhex-3-ene can be prepared via a Johnson-Claisen rearrangement or a Wittig reaction. The synthesis of other isomers, such as 3-methoxy-1-hexene or 1-methoxy-2-hexene, would involve starting materials and reaction sequences tailored to place the functional groups at the desired positions. acs.orgscienceopen.com For instance, the reaction of an appropriate hexenol with a methylating agent or the addition of methanol (B129727) to a corresponding diene could be viable routes.

Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for distinguishing between E and Z isomers. The coupling constants (J-values) between the vinylic protons are characteristic of the alkene geometry. For Z-isomers, the coupling constant is typically smaller than for the corresponding E-isomers. libretexts.orglibretexts.org The chemical shifts of the allylic and vinylic protons and carbons are also distinct for each isomer due to different spatial arrangements and through-space magnetic effects. researchgate.netacs.org

In a study on isomeric methoxyhexenes, mass spectrometry was used extensively to characterize the protonated molecules and their fragmentation patterns. researchgate.net Techniques like Collisionally Activated Dissociation (CAD) and Neutralization-Reionization (NR) mass spectrometry provide detailed information about the structure and stability of the gas-phase ions, which are influenced by the isomer's structure. researchgate.netdss.go.th

| Isomer Type | Compound Name | Synthesis Method Example | Key Characterization Technique | Reference |

| Stereoisomer | (E)-4-methoxy-2-hexene | Dehydration of 4-methoxyhexan-2-ol | 1H NMR (E/Z differentiation by J-coupling) | researchgate.net |

| Stereoisomer | (Z)-4-methoxy-2-hexene | Dehydration of 4-methoxyhexan-2-ol | 1H NMR (E/Z differentiation by J-coupling) | researchgate.net |

| Positional Isomer | (Z)-1-methoxy-3-hexene | Johnson-Claisen Rearrangement | Mass Spectrometry, NMR | |

| Positional Isomer | 3-methoxy-1-hexene | Williamson Ether Synthesis | Mass Spectrometry, NMR | researchgate.net |

| Positional Isomer | 5-methoxy-1-hexene | Williamson Ether Synthesis | Mass Spectrometry, NMR | researchgate.net |

Investigation of Reactivity Differences Based on Alkene Geometry and Methoxy Group Position

The geometry of the double bond and the location of the methoxy group significantly impact the reactivity of methoxyhexene isomers. This is evident in gas-phase studies of protonated isomers, which serve as a model for understanding their behavior in chemical reactions.

A detailed study by Tureček and colleagues on the protonation of various methoxyhexene isomers revealed that the position of the double bond has a profound effect on the formation of cyclic intermediates and the mechanisms of hydrogen transfer upon activation. researchgate.net Protonated methoxyhexenes were found to exist as stable hydrogen-bonded structures in the gas phase. researchgate.net This intramolecular hydrogen bonding, specifically an interaction between the protonated ether group and the π-electrons of the double bond (a double bond···H+···OCH3 interaction), facilitates the exchange of hydrogen atoms between the ether group and the hexenyl chain. researchgate.netacs.org

This interaction and subsequent hydrogen scrambling precede the dissociation of the molecule, which typically occurs via the loss of methanol. researchgate.net The propensity to form specific cyclic intermediates and the pathways for hydrogen transfer are unique to each isomer, leading to distinct fragmentation patterns in their mass spectra. For example, the ability of the double bond to participate in intramolecular hydrogen atom trapping within the radical intermediates (formed upon neutralization) is highly dependent on its position. researchgate.netdss.go.th

The reactivity differences are not limited to gas-phase ion chemistry. In solution, the accessibility of the double bond to reagents is affected by its geometry. The E-isomer, being generally more linear and less sterically hindered, might react at a different rate than the more compact Z-isomer. Similarly, the position of the methoxy group influences the regioselectivity of reactions like hydroboration or oxymercuration, by directing the incoming reagents to a specific carbon of the double bond. masterorganicchemistry.com

Electronic Effects of the Methoxy Substituent on Alkene Reactivity and Selectivity

The methoxy group at the allylic position (C4) exerts significant electronic effects on the reactivity of the double bond in 2-hexene (B8810679). This influence is a combination of two opposing effects: the inductive effect (-I) and the resonance (or hyperconjugation) effect (+R).